2,2'-(2,5-Difluoro-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Overview
Description
2,2’-(2,5-Difluoro-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a chemical compound with the molecular formula C18H26B2F2O4 and a molecular weight of 366.02 g/mol . This compound is known for its unique structure, which includes two boronate ester groups attached to a difluorophenylene core. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
The synthesis of 2,2’-(2,5-Difluoro-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 2,5-difluorophenylboronic acid with pinacol in the presence of a base . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronate ester. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
2,2’-(2,5-Difluoro-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Hydrolysis: The boronate ester groups can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.
Oxidation: The compound can be oxidized to form boronic acid derivatives using oxidizing agents like hydrogen peroxide.
Scientific Research Applications
2,2’-(2,5-Difluoro-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Material Science: The compound is used in the development of advanced materials, such as polymers and electronic materials.
Medicinal Chemistry: It is employed in the synthesis of biologically active compounds and drug candidates.
Mechanism of Action
The mechanism of action of 2,2’-(2,5-Difluoro-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily involves its role as a boronate ester in Suzuki-Miyaura cross-coupling reactions. The boronate ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond . The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
2,2’-(2,5-Difluoro-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can be compared with other boronate esters, such as:
2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound has a similar structure but with methyl groups instead of fluorine atoms.
2,2’-(Perfluoro-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound contains perfluorinated phenylene groups, which can affect its reactivity and applications.
The presence of fluorine atoms in 2,2’-(2,5-Difluoro-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances its stability and reactivity in cross-coupling reactions compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
2-[2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26B2F2O4/c1-15(2)16(3,4)24-19(23-15)11-9-14(22)12(10-13(11)21)20-25-17(5,6)18(7,8)26-20/h9-10H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCSUAIUPWCQRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)B3OC(C(O3)(C)C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26B2F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801139755 | |
Record name | 2,2′-(2,5-Difluoro-1,4-phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801139755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303006-90-8 | |
Record name | 2,2′-(2,5-Difluoro-1,4-phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303006-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2′-(2,5-Difluoro-1,4-phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801139755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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